N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide, also known as CX5461, is a small molecule inhibitor that targets ribosomal RNA synthesis. It was discovered by scientists at the University of Queensland and has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Mecanismo De Acción
N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide works by binding to a specific region of DNA called the G-quadruplex, which is found in the promoter region of the ribosomal RNA genes. This binding prevents the recruitment of RNA polymerase I, which is necessary for the transcription of ribosomal RNA. As a result, the production of ribosomes is inhibited, leading to the selective death of cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide has been shown to have minimal toxicity in normal cells and tissues, while exhibiting potent antitumor activity in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. It has also shown efficacy against cancer cells that are resistant to conventional chemotherapy. However, one limitation is that N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the research and development of N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of more effective delivery methods for N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide, such as nanoparticle-based drug delivery systems. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide as a cancer therapy.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide involves several steps, including the reaction of 2-pyridinecarboxaldehyde with cyclohexylamine to form the corresponding Schiff base, which is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with 1,2-dibromoethane to form the final product, N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide has been extensively studied as a potential cancer therapy. It has been shown to selectively inhibit the transcription of ribosomal RNA, which is essential for the growth and proliferation of cancer cells. In preclinical studies, N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide has demonstrated potent antitumor activity against a range of cancer cell lines, including those that are resistant to conventional chemotherapy.
Propiedades
IUPAC Name |
N'-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13(16-10-12-8-4-5-9-15-12)14(19)17-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJXORBLENEBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.